

Spectroscopic Profile of 2,6-Dichloronitrosobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloronitrosobenzene

Cat. No.: B073552

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-dichloronitrosobenzene**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values derived from established principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the structural characterization of this molecule. The guide includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed, standardized experimental protocols for data acquisition and visualizations of key processes.

Introduction

2,6-Dichloronitrosobenzene is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the ortho positions and a nitroso group. The nitroso ($-N=O$) functional group imparts unique electronic and structural properties, making it a molecule of interest in synthetic chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This guide presents a predictive analysis of its spectral properties to aid researchers in its identification.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **2,6-dichloronitrosobenzene**. These values are estimated based on the known effects of chloro- and nitroso- substituents on a benzene ring and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework. The predicted symmetry of **2,6-dichloronitrosobenzene** (C_{2v}) simplifies its NMR spectra.

Table 1: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

Nucleus	Predicted Chemical Shift (δ , ppm)	Assignment	Multiplicity	Notes
^1H NMR	~7.6 - 7.8	H-4	Triplet (t)	The downfield shift is due to deshielding by the electronegative nitroso and chloro groups.
^1H NMR	~7.3 - 7.5	H-3, H-5	Doublet (d)	These two protons are chemically equivalent due to molecular symmetry.
^{13}C NMR	> 150	C-1 (C-N=O)	Singlet	The carbon attached to the nitroso group is expected to be significantly deshielded.
^{13}C NMR	~130 - 135	C-2, C-6 (C-Cl)	Singlet	The two carbons attached to chlorine atoms are equivalent.
^{13}C NMR	~125 - 130	C-4	Singlet	
^{13}C NMR	~120 - 125	C-3, C-5	Singlet	These two carbons are equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies.

Table 2: Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Intensity	Notes
3100 - 3000	Aromatic C-H Stretch	Medium-Weak	Characteristic of sp ² C-H bonds on the benzene ring.
~1600 - 1585	Aromatic C=C Stretch (in-ring)	Medium	A key indicator of the aromatic backbone.
~1500 - 1400	Aromatic C=C Stretch (in-ring)	Medium-Strong	Another characteristic aromatic ring vibration.
~1500	N=O Stretch	Strong	The nitroso group has a strong, characteristic absorption in this region.
~1100 - 1000	C-Cl Stretch	Strong	Corresponds to the stretching of the carbon-chlorine bonds.
900 - 675	Aromatic C-H "Out-of-Plane" Bend	Strong	The specific frequency can help confirm the substitution pattern on the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitroso compounds are known for their characteristic colors.

Table 3: Predicted UV-Vis Absorption Maxima (in Methanol)

Transition Type	Predicted λ_{\max} (nm)	Notes
$n \rightarrow \pi$	~650 - 750	This transition involves the non-bonding electrons on the oxygen of the nitroso group. It occurs at a long wavelength and is responsible for the typical blue or green color of monomeric C-nitroso compounds.
$\pi \rightarrow \pi$	~280 - 320	This is a higher-energy transition associated with the conjugated π -system of the aromatic ring and the nitroso group.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

Parameter	Predicted Value	Notes
Molecular Formula	$C_6H_3Cl_2NO$	
Molecular Weight	175.00 g/mol	Calculated using the most common isotopes (1H , ^{12}C , ^{14}N , ^{16}O , ^{35}Cl).
Molecular Ion (M^+)	m/z 175 ($^{12}C_6^{14}H_3^{35}Cl_2^{14}N^{16}O$)	The primary molecular ion peak.
Isotopic Peaks	m/z 177 ($M+2$), m/z 179 ($M+4$)	The presence of two chlorine atoms results in a characteristic isotopic pattern. The expected intensity ratio of the M^+ , $M+2$, and $M+4$ peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
Key Fragmentation Peaks	m/z 145 [$M-NO$] $^+$, m/z 110 [$M-NO-Cl$] $^+$	Loss of the nitroso group (-30 Da) is a common fragmentation pathway. Subsequent loss of a chlorine atom (-35 Da) would also be expected.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for a solid aromatic compound such as **2,6-dichloronitrosobenzene**.

NMR Data Acquisition (1H and ^{13}C)

- Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm centered around 6 ppm is typical. Set the relaxation delay to at least 5 seconds to ensure quantitative integration.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm is standard. A larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary due to the low natural abundance of ^{13}C .
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Data Acquisition (FTIR-ATR)

- **Sample Preparation:** Place a small, clean spatula tip of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire a background spectrum of the clean, empty ATR crystal to account for atmospheric H_2O and CO_2 . Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically presented in terms of percent transmittance versus wavenumber (cm^{-1}). Label significant peaks corresponding to the principal functional groups.

UV-Vis Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 10^{-4} to 10^{-5} M.
- **Data Acquisition:** Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference blank. Fill a second cuvette with the sample

solution. Place both cuvettes in the spectrometer.

- Spectrum Collection: Scan a wavelength range from approximately 800 nm down to 200 nm. The instrument will automatically subtract the solvent absorbance.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{\max}).

Mass Spectrometry Data Acquisition (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) for Electron Ionization (EI). This will generate the molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic isotopic pattern. Interpret major fragment ions to support the proposed structure.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of **2,6-dichloronitrosobenzene**.

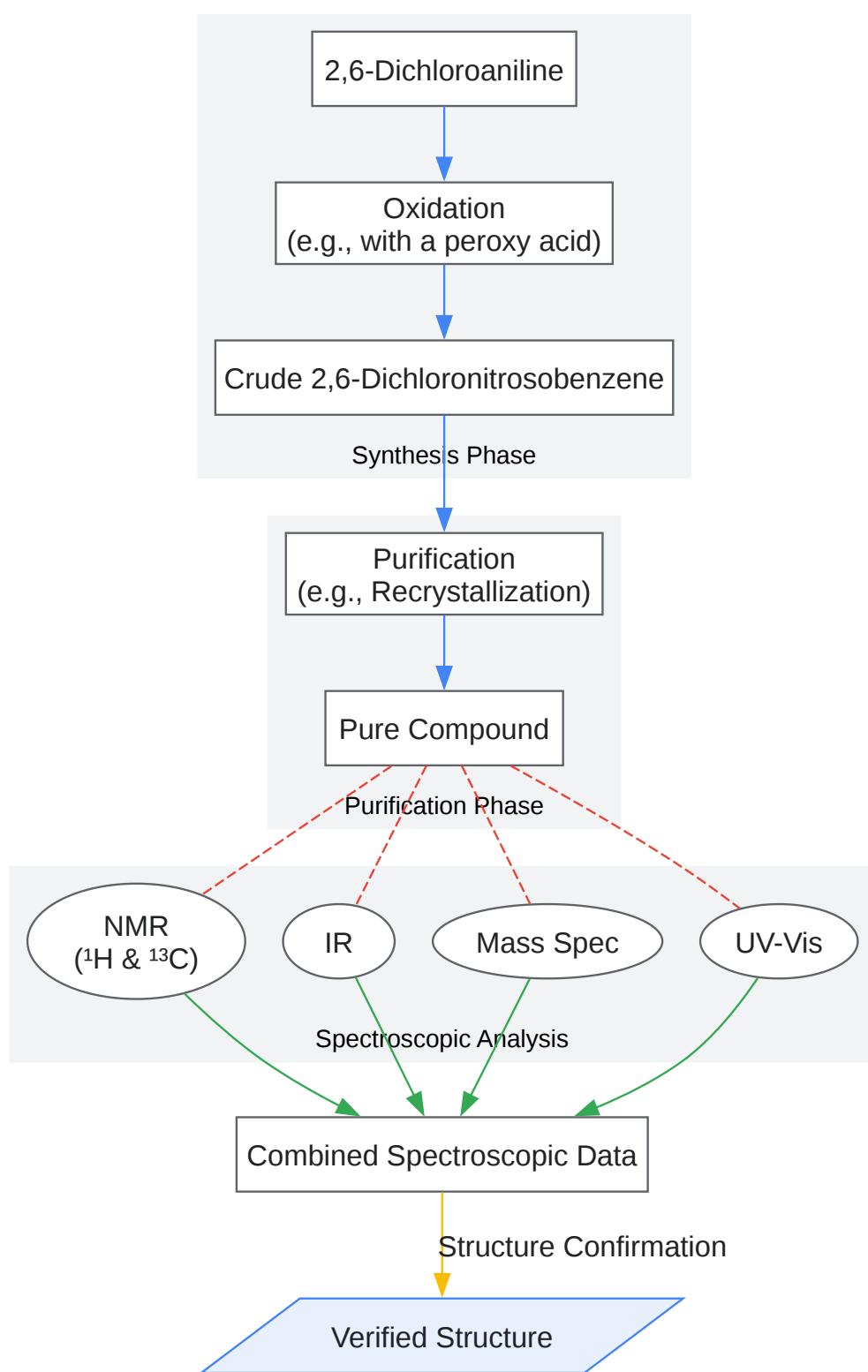


Figure 1: General Workflow for Synthesis & Spectroscopic Characterization

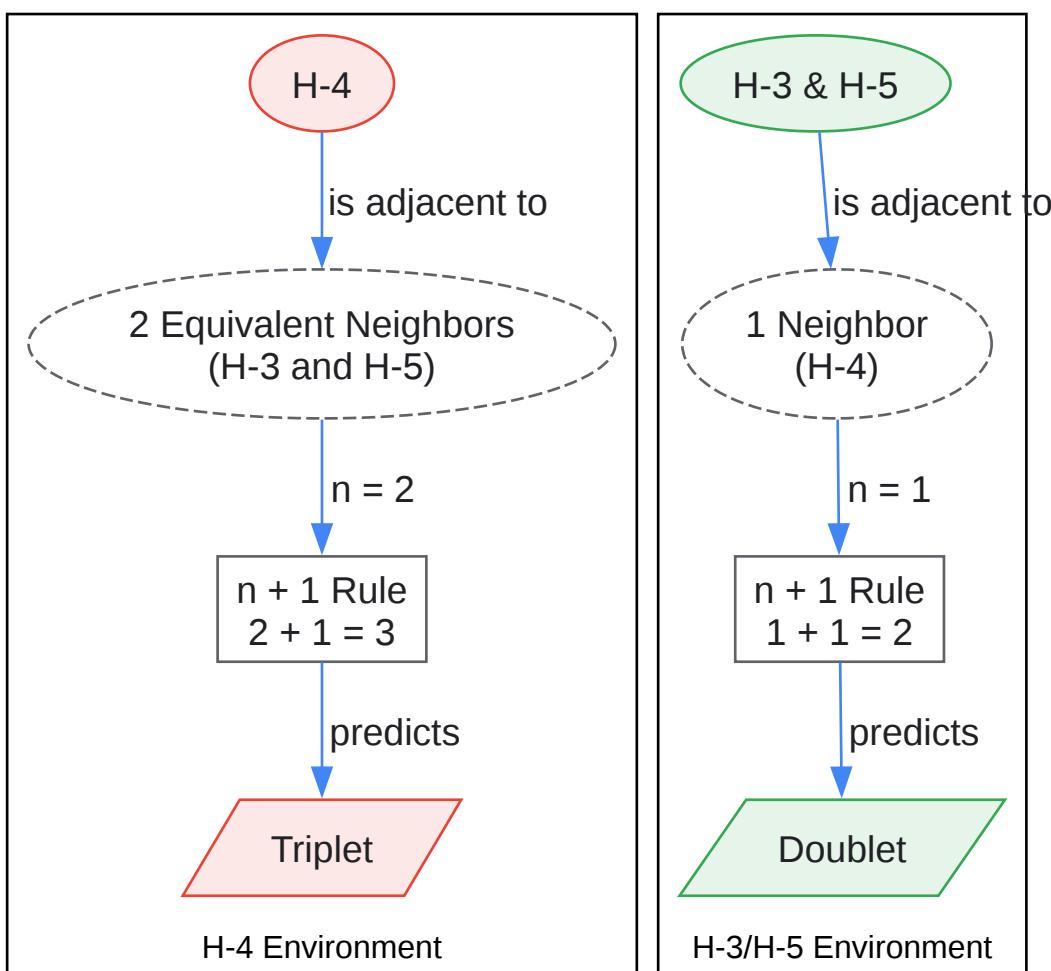


Figure 2: Predicted ^1H NMR Splitting Pattern Logic

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichloronitrosobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073552#spectroscopic-data-of-2-6-dichloronitrosobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com